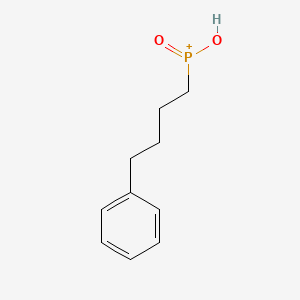

(4-Phenylbutyl)phosphinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Phenylbutyl)phosphinic acid is a useful research compound. Its molecular formula is C10H14O2P+ and its molecular weight is 197.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Role as a Chemical Chaperone

(4-Phenylbutyl)phosphinic acid is recognized for its role as a chemical chaperone, particularly in alleviating endoplasmic reticulum (ER) stress. It assists in the proper folding of proteins, which is critical for cellular function. Misfolded proteins can lead to various diseases, including neurodegenerative disorders. Studies have shown that this compound can reduce the aggregation of misfolded proteins and activate the unfolded protein response (UPR), which is essential for maintaining cellular proteostasis .

Therapeutic Applications

The compound has been studied for its potential therapeutic effects in treating conditions such as:

- Urea Cycle Disorders : Used clinically under the trade name Buphenyl, it helps manage metabolic disorders by facilitating the removal of ammonia from the bloodstream.

- Neurodegenerative Diseases : Research indicates that this compound may mitigate symptoms associated with diseases like Huntington's and Alzheimer's by enhancing protein folding and reducing ER stress .

Synthesis of Phosphonic Acid Derivatives

This compound serves as an intermediate in synthesizing various phosphonic acid derivatives. These derivatives have applications in developing pharmaceuticals and agrochemicals. A notable synthesis method involves reacting aryl halides with phosphorous acid derivatives, leading to compounds with enhanced biological activity .

Biocompatibility Studies

In materials science, this compound has been explored for its biocompatibility in polymer formulations. Its incorporation into polyhydroxyalkanoates has shown promise for applications in tissue engineering and drug delivery systems due to its favorable interaction with biological tissues .

Inhibition of Enzymatic Activity

Research has demonstrated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. This property is particularly valuable in studying metabolic disorders and developing targeted therapies .

Case Studies on Protein Interaction

Several studies have documented the interactions of this compound with specific proteins:

- A study highlighted its ability to enhance the solubility of certain proteins within cell cultures, suggesting potential applications in bioproduction systems where protein yield is critical .

- Another investigation focused on its role in modulating cellular signaling pathways related to apoptosis and cell proliferation, providing insights into cancer therapy applications .

Analyse Des Réactions Chimiques

Oxidation Reactions

(4-Phenylbutyl)phosphinic acid undergoes oxidation to form phosphonic acid derivatives. A key application is its role in synthesizing fosinopril, an antihypertensive drug.

Example Reaction:

(4-Phenylbutyl)phosphinic acidH2O2(4-Phenylbutyl)phosphonic acid

| Reagent/Conditions | Product | Selectivity/Yield | Source |

|---|---|---|---|

| H₂O₂ (30% aqueous) | (4-Phenylbutyl)phosphonic acid | >95% selectivity | |

| KMnO₄ (acidic conditions) | Oxidized phosphonic acid derivatives | Not reported |

This oxidation is critical in pharmaceutical synthesis, avoiding regioisomeric byproducts common in older methods .

Reduction Reactions

The compound can be reduced to primary or secondary phosphines, which are valuable in hydrophosphination reactions.

Example Reaction:

(4-Phenylbutyl)phosphinic acidLiAlH4(4-Phenylbutyl)phosphine

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄ (THF, reflux) | (4-Phenylbutyl)phosphine | 64% | |

| HSiCl₃ (110°C) | Alkylsilylphosphine intermediates | 19-64% |

Reduction with trichlorosilane enables selective monoalkylation, forming intermediates for further functionalization .

Substitution Reactions

The P-H bond undergoes nucleophilic substitution with alkyl halides or amines, facilitated by its moderate acidity.

Example Reaction with Alkyl Halides:

(4-Phenylbutyl)phosphinic acid+R-X→R-(4-Phenylbutyl)phosphinic acid derivatives

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ph(CH₂)₄Cl (toluene, 105°C) | Bisthis compound | 19% | |

| Aryl halides (Pd(OAc)₂, dppf) | Arylphosphinic acid derivatives | 60-97% |

Palladium-catalyzed cross-coupling with aryl halides expands access to arylphosphinic acids .

Esterification Reactions

The phosphinic acid group reacts with alcohols to form esters, though yields are moderate due to steric hindrance.

Example Reaction:

(4-Phenylbutyl)phosphinic acid+EtOHΔEthyl (4-phenylbutyl)phosphinate

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ethanol (reflux, 42h) | Ethyl phosphinate derivative | 12% | |

| ROH (190–250°C, 2–7 days) | Dialkylphosphinic esters | 60–97% |

Esterification is often catalyzed by acids or bases, with prolonged heating required .

Atherton-Todd Reaction

This reaction converts phosphinic acids to phosphinic chlorides, which subsequently react with nucleophiles.

Example Reaction:

(4-Phenylbutyl)phosphinic acidCCl4,Et3NPhosphinic chloride intermediateAminePhosphinic amide

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| CCl₄, Et₃N, RNH₂ | (4-Phenylbutyl)phosphinic amides | 88–92% |

This method is efficient for synthesizing amides and other derivatives .

Michaelis-Arbuzov Reaction

Alkylation of phosphinic acid derivatives with alkyl halides proceeds via this mechanism.

Example Reaction:

(4-Phenylbutyl)phosphinic acid+R-X→Alkylated phosphinic acid

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Primary alkyl halides | Alkylphosphinic acids | Moderate |

Tertiary alkyl halides are less reactive due to steric effects .

Propriétés

Numéro CAS |

86552-32-1 |

|---|---|

Formule moléculaire |

C10H14O2P+ |

Poids moléculaire |

197.19 g/mol |

Nom IUPAC |

hydroxy-oxo-(4-phenylbutyl)phosphanium |

InChI |

InChI=1S/C10H13O2P/c11-13(12)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2/p+1 |

Clé InChI |

PWXZGIVKGZBIBK-UHFFFAOYSA-O |

SMILES |

C1=CC=C(C=C1)CCCC[P+](=O)O |

SMILES canonique |

C1=CC=C(C=C1)CCCC[P+](=O)O |

Key on ui other cas no. |

86552-32-1 |

Pictogrammes |

Corrosive; Health Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.